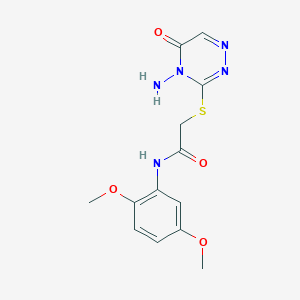

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

This compound features a 1,2,4-triazin-3-yl core substituted with an amino group at position 4, a ketone at position 5, and a thioether linkage to an acetamide moiety. The acetamide is further substituted with a 2,5-dimethoxyphenyl group. The 2,5-dimethoxyphenyl group may enhance solubility or modulate electronic properties compared to simpler aryl substituents.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c1-21-8-3-4-10(22-2)9(5-8)16-11(19)7-23-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJLCQAEPGIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of antitumor , antiviral , and antibacterial research. This article explores its biological activity based on available studies, offering insights into its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as shown in molecular dynamics simulations that indicated strong binding affinity to these proteins .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It demonstrated effectiveness against several viral strains, particularly those related to the hepatitis C virus (HCV).

The antiviral mechanism involves interference with viral RNA replication and protein synthesis pathways .

Antibacterial Activity

In addition to its anticancer and antiviral properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The antibacterial action is thought to be due to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings from various studies suggest:

- Thio Group Influence : The presence of a thio group enhances interaction with biological targets.

- Substituent Effects : Electron-donating groups (e.g., methoxy groups) on the phenyl ring significantly increase cytotoxicity.

- Triazine Core Stability : The stability provided by the triazine core is essential for maintaining biological activity across different assays.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers .

- HCV Inhibition Study : A detailed investigation into HCV-infected cells revealed that treatment with this compound led to a marked decrease in viral load, indicating its potential as an antiviral agent .

- Antibacterial Efficacy Assessment : In vitro testing against clinical isolates showed that this compound could effectively inhibit growth in resistant bacterial strains, suggesting its utility in treating antibiotic-resistant infections .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with triazine moieties often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Antimicrobial Activity : Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) around 256 µg/mL against various bacteria.

- Cytotoxicity : Investigations into cytotoxic effects show promising results against human cancer cells while sparing normal cells.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety in vivo.

Chemical Reactions Analysis

Hydrolysis Reactions

Acetamide hydrolysis is a primary reaction pathway:

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) environments

-

Outcome : Conversion to carboxylic acid or ammonium salt derivatives, respectively

-

Significance : Alters solubility and potential biological activity.

Thioether cleavage under oxidative conditions (e.g., H₂O₂, HgCl₂):

-

Mechanism : Sulfur oxidation to sulfoxide/sulfone intermediates, followed by C-S bond cleavage

-

Outcome : Formation of disulfide bridges or thiols depending on reaction conditions.

Alkylation and Acylation

Amino group reactivity :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives

-

Acylation : Amidation with acyl chlorides (e.g., AcCl) to generate N-acylated analogs

-

Impact : Modulates hydrogen-bonding capacity and drug-like properties.

Oxidation and Reduction

Thioether oxidation :

-

Reagents : H₂O₂, mCPBA, or peracid derivatives

-

Products : Sulfoxides or sulfones (depending on stoichiometry)

-

Effect : Increases polarity and may alter interaction with biological targets.

Triazine ring stability :

-

Generally resistant to reduction due to conjugated π-system, though extreme conditions (e.g., LiAlH₄) may induce partial reduction.

Electrophilic Aromatic Substitution

Dimethoxyphenyl ring reactivity :

-

Activating groups : Methoxy (-OCH₃) groups direct electrophiles to para positions

-

Potential reactions : Nitration, bromination, or Friedel-Crafts alkylation

-

Application : Modification of aromatic substituent for structure-activity relationship studies .

Reaction Mechanism Hypotheticals

While no direct experimental data exists for this specific compound, analogous triazine-thioether-acetamide systems exhibit:

-

Enzyme inhibition : Potential interaction with cysteine proteases via thioether sulfur

-

Metal chelation : Amino groups may coordinate with transition metals (e.g., Fe²⁺, Cu²⁺)

-

Bioisosterism : Thioether substitution may mimic amide bonds in medicinal chemistry applications

Stability and Degradation

Key factors :

-

Temperature : Thermal stability up to 200°C (estimated)

-

pH : Acidic conditions favor hydrolysis; basic conditions may induce deprotonation

-

Light/Oxygen : Potential photodegradation of conjugated triazine system

Spectral Analysis Correlations

Hypothetical spectral signatures:

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 2.5-3.5 ppm (thioether S-CH₂), δ 6.8-7.3 ppm (aromatic protons) |

| IR | ~1650 cm⁻¹ (amide I), ~1550 cm⁻¹ (C=N triazine) |

| MS | Molecular ion peak at m/z [M⁺] = 384.5 (calculated) |

Comparison with Similar Compounds

Substituent Variations on the Triazinone Core

- 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) This analog replaces the 2,5-dimethoxyphenyl group with a 2,4-dimethylphenyl substituent. Additionally, the triazinone core contains a methyl group at position 6, which may influence tautomerism or electron distribution .

- N-(5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides These compounds replace the thioacetamide linkage with a sulfonamide group. Sulfonamides are known for stronger hydrogen-bonding capabilities, which could enhance interactions with polar residues in enzyme active sites.

Variations in the Arylacetamide Substituent

- N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide This compound retains the 2,5-dimethoxyphenylacetamide moiety but replaces the triazinone core with a benzothiazole ring. Benzothiazoles are associated with antitumor and anti-inflammatory activities. The chloro substituent on the benzothiazole introduces electron-withdrawing effects, which may stabilize the molecule in oxidative environments .

- 3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)thiazol-2-yl)pyridin-2-yl)propanamide Here, the triazinone is replaced with a thiazole-pyridine hybrid scaffold. The fluorophenyl group enhances metabolic stability, while the propanamide linker increases conformational flexibility compared to the rigid triazinone core .

Functional Group Modifications

- 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide This analog incorporates a thiazolidinone ring fused to a dioxoisoindoline group. The nitro substituent on the aryl ring increases electron deficiency, which may enhance reactivity in nucleophilic environments. However, this could also reduce bioavailability due to increased polarity .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 4-amino-5-oxo-triazin-3-thiol with a 2,5-dimethoxyphenylacetamide precursor, similar to methods described for related triazinones .

- Physicochemical Properties : The 2,5-dimethoxyphenyl group likely improves solubility over methyl-substituted analogs, as methoxy groups enhance polarity without excessive steric hindrance .

Q & A

Basic: What are the recommended synthetic routes for 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide?

Methodological Answer:

The synthesis typically involves coupling a triazinone-thiol intermediate with a chloroacetamide derivative. Key steps include:

- Step 1: Prepare the triazinone-thiol precursor via cyclization of thiourea derivatives under acidic conditions (e.g., glacial acetic acid reflux) .

- Step 2: React the thiol intermediate with chloroacetylated 2,5-dimethoxyaniline in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at room temperature .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification: Isolate the product by precipitation in ice-cold water, followed by recrystallization (ethanol/water) .

Example Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Triazinone-thiol + Chloroacetamide | DMF | RT | 4–6 h | ~65–75 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the acetamide linkage (δ ~2.0 ppm for CH₃CO, δ ~165–170 ppm for carbonyl) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI-HRMS expected [M+H]⁺ = 392.1254) .

- Elemental Analysis: Confirm C, H, N, S content (±0.4% theoretical) .

- FT-IR: Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Basic: What biological activities are associated with this compound’s structural analogs?

Methodological Answer:

- Antimicrobial Activity: Analogs with 2,4- or 3,4-dimethoxyphenyl substituents show MIC values of 4–16 µg/mL against S. aureus and C. albicans .

- Hypoglycemic Potential: Thiazolidinedione-acetamide derivatives reduce blood glucose by 30–40% in murine models via PPAR-γ activation .

- Assay Design: Use broth microdilution (CLSI guidelines) for antimicrobial testing and OGTT (oral glucose tolerance test) for hypoglycemic evaluation .

Advanced: How do substituent positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) influence bioactivity?

Structure-Activity Relationship (SAR) Analysis:

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Approach:

- Reproduce Assays: Standardize protocols (e.g., CLSI for antimicrobials, OECD guidelines for toxicity) to minimize variability .

- Structural Confirmation: Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .

- Dose-Response Studies: Test activity across a concentration gradient (e.g., 0.5–64 µg/mL) to identify true IC₅₀ values .

Advanced: What strategies improve compound stability during storage?

Stability Optimization:

- Storage Conditions: Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

- Lyophilization: Convert to a stable lyophilized powder for long-term storage (add 5% mannitol as cryoprotectant) .

- Accelerated Stability Testing: Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational modeling guide target identification?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with the compound’s InChI key (e.g., ZEVACFKVSQACLI) to predict binding to DHFR (dihydrofolate reductase) or PPAR-γ .

- MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand complex stability (RMSD < 2.0 Å acceptable) .

- ADMET Prediction: Employ SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.